(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-hydroxyethyl)-5-(pyridin-3-yl)pyrrolidine-2,3-dione
Description
The compound (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-hydroxyethyl)-5-(pyridin-3-yl)pyrrolidine-2,3-dione is a pyrrolidine-2,3-dione derivative featuring a fused furan-pyridine substituent system. Its structure includes:
- A pyrrolidine-2,3-dione core, a cyclic diketone known for its role in bioactive molecules due to hydrogen-bonding capacity and electronic properties .
- A 2-hydroxyethyl substituent at position 1, enhancing hydrophilicity and solubility in polar solvents.
- A pyridin-3-yl moiety at position 5, introducing aromatic nitrogen for coordination or intermolecular interactions.
This compound is synthesized via condensation reactions, likely involving intermediates such as 3-formyl pyridine derivatives and furan-based enolates, followed by cyclization under reflux conditions in ethanol or methanol .
Properties
Molecular Formula |
C16H14N2O5 |
|---|---|
Molecular Weight |
314.29 g/mol |
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-1-(2-hydroxyethyl)-2-pyridin-3-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C16H14N2O5/c19-7-6-18-13(10-3-1-5-17-9-10)12(15(21)16(18)22)14(20)11-4-2-8-23-11/h1-5,8-9,13,19,21H,6-7H2 |
InChI Key |
PVXMIORZKFZDOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2C(=C(C(=O)N2CCO)O)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-hydroxyethyl)-5-(pyridin-3-yl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyridine derivatives, followed by their condensation with a pyrrolidine derivative under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-hydroxyethyl)-5-(pyridin-3-yl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-hydroxyethyl)-5-(pyridin-3-yl)pyrrolidine-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-hydroxyethyl)-5-(pyridin-3-yl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes that contribute to its therapeutic potential.
Comparison with Similar Compounds
Research Findings and Gaps
- Synthesis Optimization: Current methods for pyrrolidine-2,3-diones rely on ethanol or methanol reflux . Catalytic approaches (e.g., Fe₂O₃@SiO₂/In₂O₃, as in pyrazole-allylidene syntheses ) could improve yields for the target compound.
- Biological Screening: No studies directly evaluate the target compound’s bioactivity.
- Analytical Characterization : HPLC-ESI-MSn (as used in polyvinylpolypyrrolidone studies ) could quantify purity and degradation products, addressing current gaps in stability data.
Biological Activity
The compound (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-hydroxyethyl)-5-(pyridin-3-yl)pyrrolidine-2,3-dione , with CAS number 901664-98-0, is a synthetic organic molecule notable for its complex structure, which includes furan and pyridine rings. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
The molecular formula of this compound is , with a molecular weight of 314.29 g/mol. Its structural complexity suggests diverse interactions within biological systems, making it a candidate for various therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 314.29 g/mol |
| CAS Number | 901664-98-0 |
The mechanism of action of this compound involves its interaction with various biological targets such as enzymes and receptors. Preliminary studies suggest that it may modulate signaling pathways related to inflammation and cell proliferation.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. The compound was tested against several bacterial strains, including:
- Gram-positive: Staphylococcus aureus (ATCC 25923)
- Gram-negative: Pseudomonas aeruginosa (ATCC 27853)
In vitro studies have shown promising results in inhibiting the growth of these pathogens, suggesting its potential as an antimicrobial agent.
Antioxidant Activity
The antioxidant capacity of this compound was assessed using various assays such as DPPH and ABTS radical scavenging tests. Results indicated that the compound effectively neutralizes free radicals, contributing to its potential protective effects against oxidative stress-related diseases.
Anticancer Potential
Preliminary studies have also explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of p53 pathways and the inhibition of cell cycle progression. Further research is necessary to elucidate its full potential in cancer therapy.
Case Studies and Research Findings
-
Antimicrobial Efficacy Study
- A study evaluated the antimicrobial activity of the compound against various bacterial strains using standard disk diffusion methods.
- Results demonstrated significant inhibition zones for both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity.
-
Antioxidant Activity Assessment
- In a comparative study with known antioxidants, this compound showed superior scavenging activity against DPPH radicals.
- The IC50 value was determined to be lower than that of standard antioxidants like ascorbic acid.
-
Cancer Cell Line Study
- The compound was tested on human breast cancer cell lines (MCF7) where it exhibited dose-dependent cytotoxicity.
- Flow cytometry analysis revealed increased apoptosis rates correlating with higher concentrations of the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
